Ripk-IN-4 -

Ripk-IN-4

Catalog Number: EVT-280725
CAS Number:
Molecular Formula: C18H21FN4O3S
Molecular Weight: 392.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
RIPK2-IN-8 is a potent and selective RIPK2 inhibitor.
Overview

Ripk-IN-4 is a selective inhibitor of Receptor-Interacting Protein Kinase 1, a serine/threonine kinase involved in various cellular processes, particularly in the regulation of cell death and inflammation. This compound has garnered attention due to its potential therapeutic applications in diseases characterized by excessive inflammation and cell death, such as neurodegenerative disorders and cancer.

Source

Ripk-IN-4 was developed as part of a series of inhibitors targeting Receptor-Interacting Protein Kinase 1. Its synthesis and evaluation were reported in scientific literature, detailing its efficacy and selectivity compared to other kinase inhibitors. The compound is derived from structural modifications of existing inhibitors to enhance potency and selectivity.

Classification

Ripk-IN-4 belongs to the class of small molecule inhibitors specifically designed to inhibit the kinase activity of Receptor-Interacting Protein Kinase 1. It is classified under the broader category of therapeutic agents aimed at modulating signaling pathways involved in inflammation and apoptosis.

Synthesis Analysis

Methods

The synthesis of Ripk-IN-4 involves several key steps, typically starting from commercially available starting materials. The process includes:

  1. Preparation of Intermediates: Initial reactions involve the formation of key intermediates through standard organic synthesis techniques such as nucleophilic substitutions or coupling reactions.
  2. Final Assembly: The final compound is assembled through a series of reactions that may include cyclization or functional group modifications to achieve the desired structure.

Technical Details

The synthesis often employs techniques such as high-performance liquid chromatography for purification and characterization methods like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity of Ripk-IN-4.

Molecular Structure Analysis

Structure

Ripk-IN-4 has a defined molecular structure characterized by specific functional groups that confer its selective inhibitory properties. The exact chemical structure can be represented by its molecular formula, which includes various elements such as carbon, hydrogen, nitrogen, and oxygen.

Data

The molecular weight of Ripk-IN-4 is typically provided alongside its structural representation. Detailed data regarding bond lengths, angles, and stereochemistry can be obtained through computational modeling or crystallographic studies if available.

Chemical Reactions Analysis

Reactions

Ripk-IN-4 undergoes specific chemical reactions that are crucial for its activity as a kinase inhibitor. These reactions primarily involve:

  1. Binding Interactions: The compound interacts with the ATP-binding site of Receptor-Interacting Protein Kinase 1, inhibiting its activity.
  2. Metabolic Stability: Understanding how Ripk-IN-4 is metabolized in biological systems is essential for evaluating its pharmacokinetic properties.

Technical Details

The kinetics of these reactions can be studied using enzyme assays where the inhibition potency is measured under various conditions, providing insights into the compound's mechanism of action.

Mechanism of Action

Process

Ripk-IN-4 inhibits Receptor-Interacting Protein Kinase 1 by binding to its active site, preventing ATP from accessing the kinase domain. This inhibition disrupts downstream signaling pathways associated with inflammation and cell death.

Data

Experimental data from biochemical assays demonstrate the effectiveness of Ripk-IN-4 in reducing kinase activity in cellular models exposed to inflammatory stimuli, such as lipopolysaccharide-induced activation. Quantitative measurements often report IC50 values indicating the concentration required for half-maximal inhibition.

Physical and Chemical Properties Analysis

Physical Properties

Ripk-IN-4 typically exhibits properties such as:

  • Solubility: Its solubility profile in various solvents can indicate its suitability for biological applications.
  • Stability: The compound's stability under different pH conditions and temperatures is crucial for storage and handling.

Chemical Properties

Chemical properties include:

  • Reactivity: Understanding how Ripk-IN-4 reacts with other biomolecules can inform its potential side effects or interactions.
  • Spectroscopic Data: Characterization through techniques like infrared spectroscopy or ultraviolet-visible spectroscopy provides additional insights into functional groups present in the molecule.
Applications

Scientific Uses

Ripk-IN-4 has several potential applications in scientific research, including:

  1. Inflammation Studies: It can be used to investigate pathways involved in inflammatory responses, particularly in models of neuroinflammation.
  2. Cancer Research: The compound may serve as a tool to explore the role of Receptor-Interacting Protein Kinase 1 in tumorigenesis and cancer progression.
  3. Drug Development: As a lead compound, Ripk-IN-4 can be further modified to enhance its therapeutic profile for clinical applications targeting diseases associated with dysregulated cell death and inflammation.
Introduction to RIP Kinases and RIPK-IN-4

Evolutionary Conservation of Receptor-Interacting Protein Kinases (RIPKs)

Receptor-interacting protein kinases (RIPKs) constitute a family of seven serine/threonine kinases (RIPK1–7) characterized by a conserved kinase domain but divergent non-kinase regions that dictate functional specialization [4] [7]. Phylogenetic analyses reveal that RIPK1–5 cluster together, while RIPK6 (LRRK1) and RIPK7 (LRRK2) form a distinct evolutionary branch conserved across plants, invertebrates, and vertebrates. This divergence is attributed to their unique domain architectures: RIPK6/7 feature leucine-rich repeats (LRR), Roc GTPase, and COR dimerization motifs, which enable pathogen recognition and membrane trafficking [4] [7]. Notably, RIPK3 exhibits sporadic gene loss in birds and hibernating mammals, suggesting metabolic or ischemia-reperfusion adaptations, while RIPK1 and RIPK4 share 10/12 critical catalytic residues, indicating overlapping regulatory mechanisms in NF-κB activation [4] [7].

Table 1: Evolutionary and Functional Divergence of RIP Kinases

RIPK MemberKey DomainsConservationPrimary Functions
RIPK1Kinase, RHIM, Death DomainVertebrates, insects, amphibiansNecroptosis, NF-κB, apoptosis
RIPK2Kinase, CARDMammals, fish, birdsNOD1/NOD2 signaling, inflammation
RIPK3Kinase, RHIMLost in birds/torpor mammalsNecroptosis execution
RIPK4Kinase, Ankyrin repeatsBroad eukaryotic conservationPKCδ interaction, epithelial development
RIPK5 (ANKK1)Kinase, Ankyrin repeatsVertebratesNeuropsychiatric disorders
RIPK6 (LRRK1)ANK, LRR, Roc/COR, KinasePlants, invertebrates, vertebratesInnate immunity, membrane trafficking
RIPK7 (LRRK2)LRR, Roc/COR, Kinase, WD40Plants, invertebrates, vertebratesParkinson’s disease, immune regulation

RIPK-IN-4: Definition and Pharmacological Classification

RIPK-IN-4 (CAS 2141969-56-2) is a potent, selective inhibitor of RIPK2, with a reported IC₅₀ of 3 nM. Its molecular formula is C₁₈H₂₁FN₄O₃S (MW: 392.45 g/mol), featuring a benzothiazole core linked to a fluoropyrimidine moiety. This structure enables competitive ATP-binding site occupancy, validated through kinase profiling assays [1] [2]. Pharmacologically, it classifies as a type I kinase inhibitor, binding the active conformation of RIPK2. It demonstrates >100-fold selectivity over RIPK1 (IC₅₀ >300 nM) and minimal off-target activity against related kinases like RIPK3 or MLKL [1] [2]. Unlike pan-RIP inhibitors (e.g., GSK’963), RIPK-IN-4’s specificity arises from its interactions with RIPK2’s unique hydrophobic pocket and CARD domain steric constraints [5].

Table 2: Structural and Pharmacological Profile of RIPK-IN-4 vs. Key Inhibitors

ParameterRIPK-IN-4RIPK2-IN-4RIPK1-IN-4
TargetRIPK2RIPK2RIPK1
IC₅₀3 nM5 nM16 nM (RIP1)
Molecular Weight392.45 g/mol350.42 g/mol401.46 g/mol
StructureBenzothiazole-fluoropyrimidineBisthiazole scaffoldPyridinyl-pyrazole
Selectivity>100-fold vs. RIPK1/3Moderate vs. RIPK1Type II DLG-out binder
Key Domains BoundKinase domainKinase domainInactive kinase conformation

Rationale for Targeting RIPK1/3 in Cell Death Pathways

RIPK1 and RIPK3 are central to necroptosis—a lytic, inflammatory cell death modality triggered by TNF receptor, TLR, or ZBP1 activation. RIPK1 acts as a molecular switch: its scaffolding function (kinase-independent) promotes NF-κB-mediated survival, while its kinase activity drives apoptosis or necroptosis. Upon TNF binding, RIPK1 recruits RIPK3 via RHIM-domain interactions, forming the "necrosome." This complex phosphorylates MLKL, inducing MLKL oligomerization and plasma membrane rupture [3] [6] [8]. Pathologically, dysregulated RIPK1/3 activity is implicated in:

  • Neurodegenerative Disorders: RIPK1 kinase activation promotes neuroinflammation in Alzheimer’s models via microglial DAMPs [6] [10].
  • Inflammatory Diseases: Mutations in RIPK1’s RHIM domain cause arthritis and IBD due to unchecked necroptosis [3] [8].
  • Cancer Immunomodulation: Tumor necroptosis releases HMGB1 and ATP, enhancing dendritic cell cross-priming and antitumor T-cell responses [6].RIPK-IN-4 indirectly modulates this axis by inhibiting RIPK2-driven NOD signaling, which synergistically amplifies TNF-induced necroptosis. Thus, targeting RIP kinases offers dual control over inflammation and cell death [1] [5].

Table 3: RIPK1/3-Dependent Pathways in Disease

Disease CategoryMolecular MechanismTherapeutic Inhibition Strategy
NeurodegenerationMicroglial RIPK1→MLKL activation → IL-1β releaseNecrostatin-1 (RIPK1 inhibitor)
Inflammatory Bowel DiseaseEpithelial RIPK3 hyperactivation → barrier disruptionRIPK3 gene deletion or MLKL blockade
Viral InfectionZBP1-RIPK3 complex → IFN-driven inflammationRHIM disruptors (e.g., MCMV M45 protein)
Cancer ImmunogenicityRIPK1/3-mediated tumor necroptosis → CD8+ T-cell primingRIPK1 inhibitors + checkpoint blockade

Properties

Product Name

Ripk-IN-4

IUPAC Name

4-(6-tert-butylsulfonyl-7-ethoxyimidazo[1,2-a]pyridin-3-yl)-6-fluoropyridin-2-amine

Molecular Formula

C18H21FN4O3S

Molecular Weight

392.4 g/mol

InChI

InChI=1S/C18H21FN4O3S/c1-5-26-13-8-17-21-9-12(11-6-15(19)22-16(20)7-11)23(17)10-14(13)27(24,25)18(2,3)4/h6-10H,5H2,1-4H3,(H2,20,22)

InChI Key

QWDMZDSZMVJFFJ-UHFFFAOYSA-N

SMILES

CCOC1=CC2=NC=C(N2C=C1S(=O)(=O)C(C)(C)C)C3=CC(=NC(=C3)F)N

Solubility

Soluble in DMSO

Synonyms

RIPK2-IN-8; RIPK2 IN 8; RIPK2IN8; RIPK2 inhibitor 8; RIPK2 inhibitor-8;

Canonical SMILES

CCOC1=CC2=NC=C(N2C=C1S(=O)(=O)C(C)(C)C)C3=CC(=NC(=C3)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.